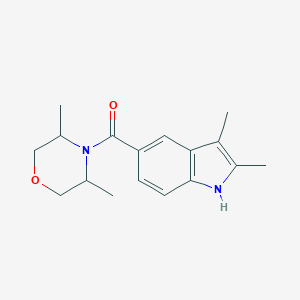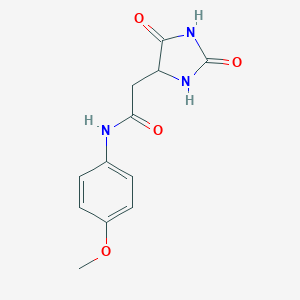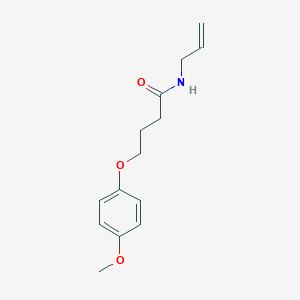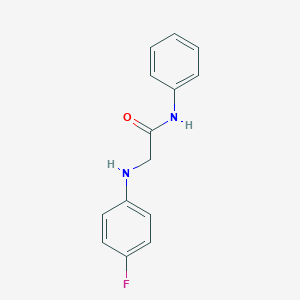![molecular formula C14H12N2O4S B241703 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide, also known as MNAB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MNAB is a sulfonamide derivative that has been synthesized using various methods.
Mecanismo De Acción
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action involves the inhibition of various enzymes and proteins involved in cellular processes. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been found to inhibit the activity of tubulin, which is a protein involved in cell division. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action varies depending on the target enzyme or protein.
Biochemical and Physiological Effects:
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's biochemical and physiological effects vary depending on the target enzyme or protein. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to induce apoptosis in cancer cells, disrupt the cell membranes of fungal and bacterial strains, and inhibit the activity of topoisomerases and tubulin. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's advantages for lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and proteins, and its anti-inflammatory and antioxidant properties. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's limitations for lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide research include studying its potential therapeutic applications in various diseases, such as cancer, fungal infections, and bacterial infections. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action should be further studied to identify its target enzymes and proteins. The synthesis of 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide should be optimized to increase its yield and solubility in water. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's potential toxicity should also be studied to identify its safe dosage range. Overall, 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has great potential for scientific research and therapeutic applications.
Métodos De Síntesis
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been synthesized using various methods, such as the reaction of 4-methylbenzenesulfonyl chloride with 4-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonamide with 4-nitrobenzaldehyde in the presence of a base and a catalyst. The yield of 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide varies depending on the synthesis method used.
Aplicaciones Científicas De Investigación
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial properties. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes.
Propiedades
Nombre del producto |
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H12N2O4S |
Peso molecular |
304.32 g/mol |
Nombre IUPAC |
(NE)-4-methyl-N-[(4-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-2-8-14(9-3-11)21(19,20)15-10-12-4-6-13(7-5-12)16(17)18/h2-10H,1H3/b15-10+ |
Clave InChI |
JDAGFCHJZHPJRY-XNTDXEJSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)

![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)


![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)